Porfiromycin
Overview
Description
Porfiromycin is an N-methyl derivative of the antineoplastic antibiotic, mitomycin C, which is isolated from various Streptomyces bacterial species . As an antineoplastic agent, it is under investigation for the treatment of cancer, particularly head and neck cancer .
Molecular Structure Analysis
Porfiromycin belongs to the class of organic compounds known as mitomycins. These are polycyclic compounds with a structure based on an aziridine ring linked to a 7-amino-6-methyl-cyclohexa [b]pyrrolizine-5,8-dione .Chemical Reactions Analysis
Mitomycins and porfiromycin, generally nonreactive in the natural oxidized state, behave as bifunctional “alkylating” agents upon chemical or enzymatic reduction, followed by spontaneous loss of the tertiary methoxy (hydroxyl) group and formation of an aromatic indole system .Physical And Chemical Properties Analysis
Porfiromycin has a molecular formula of C16H20N4O5 and a molar mass of 348.359 g/mol . Further physical and chemical properties are not explicitly detailed in the available sources.Scientific Research Applications
DNA Cross-Linking Mechanism
Porfiromycin, along with mitomycins, exhibits a unique chemical mechanism. In their oxidized state, they are relatively nonreactive but become bifunctional "alkylating" agents upon reduction. This reduction leads to the spontaneous loss of the tertiary methoxy group and the formation of an aromatic indole system. The activated state of porfiromycin allows it to link complementary strands of DNA, particularly in regions with high guanine and cytosine content. This cross-linking is vital for its lethal effect in vivo on certain bacterial and cancer cells (Iyer & Szybalski, 1964).
Selective Toxicity to Hypoxic Cells
Porfiromycin displays preferential toxicity to hypoxic cells, which is significant for treating solid tumors. Studies have shown a direct correlation between the rate of porfiromycin uptake and cytotoxicity under both aerobic and hypoxic conditions. Interestingly, hypoxic cells accumulate porfiromycin at higher concentrations than aerobic cells, suggesting a unique mechanism of drug sequestration in hypoxic environments (Keyes, Rockwell, & Sartorelli, 1987).
Application in Radiation Therapy
Porfiromycin has been explored as an adjunct to radiation therapy, particularly in treating squamous cell carcinoma of the head and neck. Clinical studies indicate that porfiromycin can be used concomitantly with radiation therapy, showing an acceptable toxicity profile and encouraging survival rates in patients with advanced disease (Haffty et al., 1997).
Bioreductive Alkylating Properties
Porfiromycin acts as a bioreductive alkylating agent, which is more toxic to hypoxic cells in vitro compared to mitomycin C. Its ability to kill hypoxic, radiation-resistant cells in solid tumors makes it a potentially effective treatment for solid tumors, especially when combined with radiation therapy (Rockwell, Keyes, & Sartorelli, 1988).
Effect on Cell Cycle
Research on HEP-2 cells revealed that porfiromycin primarily causes arrest during the G2 phase of the cell cycle, along with a temporary suppression of mitotic activity. This indicates its potential impact on cellproliferation and growth in certain cancer cells (Papac, 1967).
Quantum Chemical Studies
Quantum chemical studies on porfiromycin and its analogues, such as mitomycin-C, have been conducted to understand their structural, energetic aspects, and molecular orbital characteristics. These studies provide insight into the molecular behavior of these compounds, which is crucial for developing more effective therapeutic agents (Türker, 2001).
Interaction with Plastids in Euglena gracilis
Studies on Euglena gracilis, a microorganism, showed that porfiromycin can induce bleaching. It affects the organism's plastids and eyespot apparatus, demonstrating its impact on cellular components beyond human cells. This highlights its potential for broader biological research (Kronestedt & Walles, 1975).
DNA Adduct Formation
Porfiromycin has been used to study its interaction with DNA in living cells. The formation of mono- and bis-adducts with DNA under various conditions, including hypoxia, provides crucial insights into the molecular mechanisms of its cytotoxic action and potential for treating hypoxic tumor cells (Tomasz et al., 1991).
Structural and Binding Studies
Structural, conformational, and theoretical binding studies of porfiromycin have been conducted using X-ray, NMR, and molecular mechanics. Understanding the structural and binding characteristics of porfiromycin with DNA enhances knowledge about its mechanism of action and potential applications in cancer therapy (Arora, Cox, & Arjunan, 1990).
properties
IUPAC Name |
[(4S,6S,7R,8S)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c1-6-10(17)13(22)9-7(5-25-15(18)23)16(24-3)14-8(19(14)2)4-20(16)11(9)12(6)21/h7-8,14H,4-5,17H2,1-3H3,(H2,18,23)/t7-,8+,14+,16-,19?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHKSTOGXBBQCB-VFWICMBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024646 | |
Record name | Porfiromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Porfiromycin | |
CAS RN |
801-52-5 | |
Record name | Porfiromycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=801-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Porfiromycin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000801525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Porfiromycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06478 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Porfiromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PORFIROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1WK901OA6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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